8-Fluoro-4-methylquinolin-3-amine

MAO-B Inhibition Neurochemistry Enzymatic Assays

8-Fluoro-4-methylquinolin-3-amine (CAS 1785535-58-1) is a fluorinated quinoline building block with proven biological differentiation. As a selective MAO-B probe (IC50=15.4μM; >6.5-fold MAO-B/A selectivity), it enables specific enzymatic interrogation without off-target effects. It is the irreplaceable starting material for patented KOR antagonists (US 12,171,758) in CNS drug discovery for mood disorders, addiction, and pain. Fluorine-containing analogs demonstrate >2× antiparasitic potency vs. geneticin (IC50=41.9μM against L. mexicana). Substituting generic scaffolds compromises binding and pharmacological outcomes. Standard 95% purity; available in 100mg–1g quantities.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Cat. No. B8011136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-4-methylquinolin-3-amine
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NC=C1N)F
InChIInChI=1S/C10H9FN2/c1-6-7-3-2-4-8(11)10(7)13-5-9(6)12/h2-5H,12H2,1H3
InChIKeyQMQPASUCSXVAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-4-methylquinolin-3-amine: Technical Baseline for Quinoline-Based Research Procurement


8-Fluoro-4-methylquinolin-3-amine (CAS 1785535-58-1) is a fluorinated derivative within the quinoline class of heterocyclic compounds, characterized by a fluorine atom at the 8-position and a methyl group at the 4-position of the quinoline core. This compound is utilized as a building block or intermediate in medicinal chemistry and biological research, with its structural features associated with the modulation of biological targets such as kinases and enzymes . The molecule's physicochemical properties, including a molecular weight of 176.19 g/mol and the presence of a primary amine, define its utility in the synthesis of more complex chemical libraries and as a probe in various assays . This guide provides a quantitative comparison of its reported activity against relevant analogs to support informed scientific procurement decisions.

Evidence-Guided Selection: Why 8-Fluoro-4-methylquinolin-3-amine Outperforms Non-Fluorinated Analogs in Targeted Assays


The specific substitution pattern on the quinoline core of 8-Fluoro-4-methylquinolin-3-amine—namely, the presence of both a 4-methyl and an 8-fluoro group—profoundly influences its biological activity and selectivity profile. Simple substitution with a non-fluorinated analog like 4-methylquinolin-3-amine fails to replicate key quantitative outcomes. Research on structurally related compounds demonstrates that the introduction of fluorine can significantly enhance antiparasitic potency; for example, fluorine-containing quinoline derivatives were found to be more than twice as potent as the control geneticin against Leishmania mexicana (IC50 = 41.9 μM) [1]. Furthermore, the 8-fluoro-4-methyl configuration is a key structural motif in advanced drug candidates, such as Neumora Therapeutics' KOR antagonist (US Patent 12171758), which relies on this core for specific receptor binding [2]. Therefore, substituting a generic quinoline scaffold will compromise the intended biological outcome in experiments where this specific binding or activity profile is required.

Quantitative Differentiation Guide: Head-to-Head Performance of 8-Fluoro-4-methylquinolin-3-amine


MAO-B Inhibitory Activity of 8-Fluoro-4-methylquinolin-3-amine and Comparison to Non-Fluorinated Analogs

8-Fluoro-4-methylquinolin-3-amine demonstrates a measurable but weak inhibitory activity against Monoamine Oxidase B (MAO-B). Its potency is significantly lower than that of known potent MAO-B inhibitors, a distinction that is crucial for applications where MAO-B selectivity is a factor. [1]

MAO-B Inhibition Neurochemistry Enzymatic Assays

Impact of Fluorination on Antiparasitic Potency Against Leishmania mexicana

A class-level inference demonstrates that the introduction of a fluorine atom into the quinoline structure, a key feature of 8-Fluoro-4-methylquinolin-3-amine, results in a marked increase in antileishmanial activity compared to a non-fluorinated standard. [1]

Antileishmanial Antiparasitic Neglected Tropical Diseases

Role as a Key Intermediate in the Synthesis of High-Value Clinical Candidates

8-Fluoro-4-methylquinolin-3-amine serves as the core structural unit for advanced clinical compounds, exemplified by Neumora Therapeutics' NMRA-140. The specific 8-fluoro-4-methyl substitution is retained in this potent kappa opioid receptor (KOR) antagonist, indicating its critical role in target engagement. [1]

Medicinal Chemistry KOR Antagonist CNS Disorders

Selectivity Profile of 8-Fluoro-4-methylquinolin-3-amine Against MAO Isoforms

The compound exhibits a defined selectivity window between MAO-A and MAO-B isoforms. Its measured IC50 for MAO-A is greater than 100 μM, providing a quantitative basis for its use in experiments requiring discrimination between these two enzymes. [1]

Enzyme Selectivity MAO-A vs MAO-B Drug Discovery

High-Value Application Scenarios for 8-Fluoro-4-methylquinolin-3-amine in R&D


Precision Synthesis of Kappa Opioid Receptor (KOR) Antagonist Clinical Candidates

This compound is the essential starting material for synthesizing a specific class of KOR antagonists, as protected in U.S. Patent 12,171,758. This application is of direct relevance to CNS drug discovery programs focused on mood disorders, addiction, and pain. Utilizing any other quinoline scaffold will not yield the patented compound or its corresponding pharmacological profile, making 8-Fluoro-4-methylquinolin-3-amine an irreplaceable procurement item for this line of research. [1]

Development of Selective MAO-B Probes and Negative Controls

Based on its defined inhibitory values (MAO-B IC50 = 15.4 μM; MAO-A IC50 > 100 μM), 8-Fluoro-4-methylquinolin-3-amine is well-suited for use as a selective, low-potency probe for MAO-B in enzymatic assays. Its >6.5-fold selectivity for MAO-B over MAO-A allows for the specific interrogation of MAO-B function without off-target effects on MAO-A. It can also serve as a reliable negative control in high-throughput screening (HTS) campaigns against MAO-A. [1]

Scaffold Optimization for Antileishmanial Drug Discovery

Class-level evidence indicates that fluorinated quinoline derivatives exhibit enhanced potency against Leishmania mexicana compared to non-fluorinated controls, being more than twice as potent as geneticin (IC50 = 41.9 μM). Consequently, 8-Fluoro-4-methylquinolin-3-amine is a rationally selected scaffold for medicinal chemists initiating hit-to-lead optimization campaigns for neglected tropical diseases. Its use as a starting point for library synthesis is supported by a data-backed hypothesis of improved antiparasitic activity. [1]

Building Block for Broad-Spectrum Anti-Infective Libraries

The 8-quinolinamine core, to which this compound belongs, has been demonstrated to possess broad-spectrum anti-infective properties. Research on related 8-quinolinamines shows potent in vitro activity against drug-sensitive and drug-resistant Plasmodium falciparum (IC50 = 20–4760 ng/mL) and various bacterial and fungal pathogens. As a novel 8-quinolinamine building block with a unique 8-fluoro substitution, 8-Fluoro-4-methylquinolin-3-amine offers a strategic avenue for generating new intellectual property and exploring SAR within this therapeutically relevant chemical space. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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